Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate
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Overview
Description
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a chemical compound with the molecular formula C18H17NO7 It is known for its unique structure, which includes a nitrophenyl group attached to a furan ring, further connected to a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate typically involves the condensation of diethyl malonate with 5-(3-nitrophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The furan ring and malonate ester may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester without the nitrophenyl and furan groups, used widely in organic synthesis.
Diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate: Similar structure but with a methylphenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
Diethyl {[5-(2,3-dichlorophenyl)-2-furyl]methylene}malonate: Contains a dichlorophenyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-8-9-16(26-14)12-6-5-7-13(10-12)19(22)23/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFNCKQMZXJCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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